(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
Overview
Description
®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-8-fluoroquinoline.
Reduction: The 2-chloro-8-fluoroquinoline is then subjected to reduction reactions to introduce the ethanol group at the 3-position of the quinoline ring.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to form different derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol: The enantiomer of the compound with different stereochemistry.
2-Chloro-8-fluoroquinoline: The parent compound without the ethanol group.
1-(2-Chloro-8-fluoroquinolin-3-yl)propanol: A similar compound with a propanol group instead of ethanol.
Uniqueness
®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-(2-chloro-8-fluoroquinolin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRURSIBROVKPT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225372 | |
Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065481-27-7 | |
Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065481-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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